Cyamemazine-d6

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

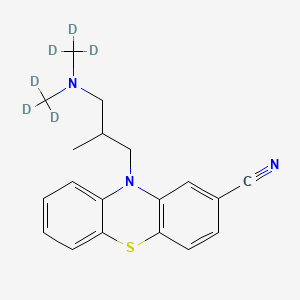

IUPAC Name |

10-[3-[bis(trideuteriomethyl)amino]-2-methylpropyl]phenothiazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3S/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)23-19-9-8-15(11-20)10-17(19)22/h4-10,14H,12-13H2,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFGIOIONGJGRT-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678691 | |

| Record name | 10-(3-{Bis[(~2~H_3_)methyl]amino}-2-methylpropyl)-10H-phenothiazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216608-24-0 | |

| Record name | 10-(3-{Bis[(~2~H_3_)methyl]amino}-2-methylpropyl)-10H-phenothiazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Cyamemazine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Cyamemazine-d6, a deuterated analog of the antipsychotic drug Cyamemazine. This document is intended to serve as a key resource for professionals in research and development, offering structured data, and relevant biological context. This compound is primarily utilized as an internal standard for the precise quantification of Cyamemazine in biological samples through mass spectrometry and liquid chromatography techniques.[1]

Core Physical and Chemical Data

The integration of deuterium into the Cyamemazine structure results in a stable isotope-labeled compound with a higher molecular weight, which is crucial for its application in quantitative analytical methods.[1][2]

| Property | Value | Source |

| Chemical Name | 10-[3-[bis(trideuteriomethyl)amino]-2-methylpropyl]phenothiazine-2-carbonitrile | [1][3] |

| Molecular Formula | C₁₉H₁₅D₆N₃S | [2][3][4][5] |

| Molecular Weight | 329.49 g/mol | [2][3][5] |

| CAS Number | 1216608-24-0 | [1][2][3] |

| Appearance | Pale yellow solid | [6] |

| Purity | >95% (as determined by HPLC) | [3] |

| Storage Conditions | +4°C or Refrigerator | [3][6] |

| Unlabeled CAS No. | 3546-03-0 | [2][3] |

Pharmacological Context: Receptor Binding Profile

Cyamemazine exhibits a complex pharmacological profile, acting as a potent antagonist at various serotonin, dopamine, and other receptors.[2][8] This multi-receptor activity is believed to contribute to its therapeutic effects.[8] this compound, as a stable isotope-labeled analog, is essential for studying the pharmacokinetics and metabolism of the parent drug without altering its fundamental pharmacological properties.

Caption: Receptor antagonism profile of Cyamemazine.

Experimental Protocols

While specific, detailed experimental protocols for the determination of all physical properties of this compound are not publicly documented, a general methodology for assessing purity via High-Performance Liquid Chromatography (HPLC) is outlined below.

General Protocol for Purity Assessment by HPLC

This protocol describes a standard workflow for determining the purity of a stable isotope-labeled compound like this compound.

Caption: Standard workflow for HPLC-based purity analysis.

-

Sample Preparation : An accurately weighed sample of this compound is dissolved in a suitable, HPLC-grade solvent (such as methanol or acetonitrile) to a known concentration.

-

Instrumentation : A High-Performance Liquid Chromatography system equipped with a suitable column (typically a C18 reverse-phase column) and a detector (e.g., a UV-Vis spectrophotometer or a mass spectrometer) is used.

-

Method : A specific method is developed, outlining the mobile phase composition (often a gradient of water and an organic solvent), flow rate, column temperature, and detector settings.

-

Analysis : A defined volume of the sample solution is injected into the HPLC system. The components of the sample are separated as they pass through the column.

-

Data Interpretation : The detector records the signal over time, producing a chromatogram. The purity is calculated by comparing the area of the main peak corresponding to this compound to the total area of all peaks detected in the chromatogram.

This technical guide provides a foundational understanding of the physical properties of this compound, essential for its application in advanced pharmaceutical research and development.

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS 1216608-24-0 | LGC Standards [lgcstandards.com]

- 4. This compound | Axios Research [axios-research.com]

- 5. scbt.com [scbt.com]

- 6. Cas 1216608-24-0,this compound | lookchem [lookchem.com]

- 7. Cyamemazine | C19H21N3S | CID 62865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cyamemazine - Wikipedia [en.wikipedia.org]

Synthesis and Isotopic Labeling of Cyamemazine-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Cyamemazine-d6, a deuterated analog of the atypical antipsychotic drug Cyamemazine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, particularly in the areas of medicinal chemistry, pharmacology, and drug metabolism studies. This compound is a critical tool for pharmacokinetic and metabolic research, serving as an internal standard for quantitative bioanalysis.[1]

Introduction to Cyamemazine and Its Deuterated Analog

Cyamemazine, also known as cyamepromazine, is a phenothiazine-class antipsychotic medication primarily utilized for the management of schizophrenia and anxiety associated with psychosis.[2][3][4] It exhibits a unique pharmacological profile, acting as an antagonist at dopamine D2 receptors and various serotonin receptors, including 5-HT2A, 5-HT2C, and 5-HT3.[5][6][7] This multi-receptor activity contributes to its therapeutic efficacy and a reduced incidence of extrapyramidal side effects compared to typical antipsychotics.[2][4]

The use of stable isotope-labeled compounds, such as this compound, is a well-established practice in drug development. The incorporation of deuterium atoms provides a distinct mass signature, allowing for its use as an internal standard in mass spectrometry-based assays to accurately quantify the parent drug and its metabolites in biological matrices.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, as detailed in the following experimental protocol. The key deuteration step involves the use of a deuterated alkylating agent.

Experimental Protocol

A detailed synthesis of deuterated cyamemazine has been reported, providing a roadmap for its preparation.[1] The following protocol is based on established synthetic routes.

Step 1: Synthesis of Intermediate Compounds

The synthesis begins with the preparation of key intermediate compounds. This typically involves the reaction of 2-cyanophenothiazine with a suitable chloro-amine derivative.[8]

Step 2: N-Alkylation with a Deuterated Reagent

The crucial isotopic labeling step is the N-alkylation of a secondary amine precursor with a deuterated methylating agent, such as iodomethane-d3 or dimethyl-d6 sulfate. This reaction introduces the deuterium atoms onto the dimethylamino group of the cyamemazine molecule.

Step 3: Purification and Salt Formation

Following the alkylation reaction, the crude this compound is purified using column chromatography. For improved stability and handling, the purified product is often converted to a salt, such as the maleate salt, by treatment with maleic acid in a suitable solvent like ethanol.[1]

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Characterization and Quantitative Data

The successful synthesis of this compound and its intermediates is confirmed through various analytical techniques. The following tables summarize key quantitative data.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Cyamemazine | C₁₉H₂₁N₃S | 323.46 |

| This compound | C₁₉H₁₅D₆N₃S | 329.49 |

Table 1: Molecular Properties of Cyamemazine and this compound. [1]

| Analytical Technique | Observed Data |

| ¹H NMR (DMSO-d₆) | Peaks corresponding to the aromatic and aliphatic protons, with the absence of signals for the N,N-dimethyl protons. |

| Mass Spectrometry (m/z) | [M+H]⁺ at approximately 330.5, confirming the incorporation of six deuterium atoms. |

Table 2: Spectroscopic Data for this compound.

Mechanism of Action and Signaling

Cyamemazine's therapeutic effects are attributed to its interaction with multiple neurotransmitter systems in the central nervous system. It acts as a potent antagonist at several G-protein coupled receptors (GPCRs).

Caption: Cyamemazine's primary receptor targets.

Metabolism of Cyamemazine

Cyamemazine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The main metabolic pathways are N-demethylation and oxidation.

The primary enzymes involved in cyamemazine metabolism are CYP1A2, CYP3A4, and CYP2C8 for N-mono-demethylation, and CYP1A2 and CYP2C9 for mono-oxidation (S-oxidation or hydroxylation). These processes lead to the formation of metabolites such as monodesmethyl cyamemazine and cyamemazine sulfoxide.

Caption: Major metabolic pathways of Cyamemazine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cyamemazine - Wikipedia [en.wikipedia.org]

- 4. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. e-space.mmu.ac.uk [e-space.mmu.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. EP2749556A1 - An improved process for the preparation of pure cyamemazine and salts thereof - Google Patents [patents.google.com]

Cyamemazine-d6 CAS number and commercial suppliers

CAS Number: 1216608-24-0

This technical guide provides an in-depth overview of Cyamemazine-d6, a deuterated analog of the antipsychotic and anxiolytic agent, Cyamemazine. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and visualizations of relevant biological pathways.

Core Compound Data

This compound is a stable isotope-labeled version of Cyamemazine, primarily utilized as an internal standard in quantitative bioanalysis, such as liquid chromatography-mass spectrometry (LC-MS/MS) assays. The incorporation of deuterium atoms provides a distinct mass difference from the unlabeled parent compound, enabling precise and accurate quantification in complex biological matrices.

Quantitative Specifications

The following table summarizes the typical quantitative data for this compound. These values are representative and may vary between suppliers and specific batches. A Certificate of Analysis (CoA) from the supplier should always be consulted for lot-specific data.

| Parameter | Typical Specification | Description |

| Chemical Formula | C₁₉H₁₅D₆N₃S | The molecular formula indicating the elemental composition with six deuterium atoms. |

| Molecular Weight | 329.49 g/mol | The mass of one mole of the substance. |

| CAS Number | 1216608-24-0 | The unique identifier assigned by the Chemical Abstracts Service. |

| Chemical Purity | ≥98% | The percentage of the desired compound in the material, typically determined by techniques like HPLC. |

| Isotopic Purity | ≥99 atom % D | The percentage of molecules that contain the deuterium label at the specified positions. |

| Isotopic Enrichment | ≥98% | The percentage of the labeled isotope (Deuterium) at the labeled positions, accounting for the natural abundance of isotopes. |

Commercial Suppliers

A number of chemical suppliers provide this compound for research purposes. The following table lists some of the known commercial sources. This list is not exhaustive and inclusion does not constitute an endorsement.

| Supplier | Website |

| Veeprho | --INVALID-LINK-- |

| LGC Standards | --INVALID-LINK-- |

| MedchemExpress | --INVALID-LINK-- |

| Santa Cruz Biotechnology | --INVALID-LINK-- |

| ChemicalBook | --INVALID-LINK-- |

| Simson Pharma Limited | --INVALID-LINK-- |

| Axios Research | --INVALID-LINK-- |

Experimental Protocols: Use as an Internal Standard

The primary application of this compound is as an internal standard (IS) in bioanalytical methods to quantify Cyamemazine in biological samples like plasma or urine. Below is a detailed, representative protocol for an LC-MS/MS method. This protocol should be optimized and validated for specific experimental conditions.

Objective

To accurately quantify the concentration of Cyamemazine in a biological matrix using this compound as an internal standard with LC-MS/MS.

Materials and Reagents

-

Cyamemazine analytical standard

-

This compound (Internal Standard)

-

Control (drug-free) biological matrix (e.g., human plasma)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

Phosphate-buffered saline (PBS), pH 7.4

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 column)

Sample Preparation (Protein Precipitation)

-

Prepare a working solution of the internal standard (IS): Dissolve this compound in a suitable solvent (e.g., 50:50 ACN:Water) to a final concentration of 100 ng/mL.

-

Spike samples with IS: To 100 µL of each sample (calibration standards, quality controls, and unknown samples), add 10 µL of the IS working solution.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each sample.

-

Vortex: Vortex the samples for 1 minute to ensure thorough mixing and precipitation of proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject a defined volume (e.g., 5 µL) onto the LC-MS/MS system.

LC-MS/MS Method Validation Workflow

The following diagram illustrates the key steps involved in validating a bioanalytical method using an internal standard.

Cyamemazine: A Comprehensive Technical Review of Preclinical and Clinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyamemazine, a phenothiazine antipsychotic, exhibits a unique pharmacological profile characterized by its potent anxiolytic and sedative properties in addition to its antipsychotic effects. This technical guide provides an in-depth review of the preclinical and clinical studies involving Cyamemazine, with a focus on its receptor binding profile, efficacy in various models, and its mechanism of action through key signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear graphical representation of the underlying biological processes.

Preclinical Studies

Receptor Binding Affinity

Cyamemazine's pharmacological effects are attributed to its interaction with a wide range of neurotransmitter receptors. Its binding affinity (Ki) for various human recombinant receptors has been characterized in several studies.[1]

| Receptor Subtype | Ki (nM) |

| Dopamine Receptors | |

| D2 | 5.8 ± 0.8 |

| Serotonin Receptors | |

| 5-HT2A | 1.5 ± 0.7 |

| 5-HT2C | 11.8 ± 2.2 |

| 5-HT3 | 2900 ± 400 |

| 5-HT7 | 22 |

| Histamine Receptors | |

| H1 | Data not available |

| Adrenergic Receptors | |

| Alpha-1 | Data not available |

Table 1: Cyamemazine Receptor Binding Affinities (Ki)[1]

Anxiolytic-like Activity in Animal Models

The anxiolytic properties of Cyamemazine have been investigated in preclinical models, most notably the elevated plus maze (EPM) test in mice. Chronic administration of Cyamemazine has been shown to significantly increase the time spent in the open arms of the maze, an indicator of reduced anxiety.[2][3]

| Dose (mg/kg) | Treatment Duration | % Increase in Time in Open Arms |

| 0.25 | Chronic | Statistically Significant |

| 0.375 | Chronic | Statistically Significant |

| 0.5 | Chronic | Statistically Significant |

| 1.0 | Chronic | Statistically Significant |

Table 2: Anxiolytic-like Effects of Chronic Cyamemazine in the Elevated Plus Maze (Mice)[2][3]

Experimental Protocols

-

Objective: To determine the binding affinity (Ki) of Cyamemazine for various human recombinant receptors.

-

Methodology:

-

Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells expressing the specific human recombinant receptor subtypes are cultured. Cell membranes are harvested and prepared through homogenization and centrifugation.

-

Radioligand Binding Assay: Cell membranes are incubated with a specific radioligand for the receptor of interest (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) and varying concentrations of Cyamemazine.

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of Cyamemazine that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.[1]

-

-

Objective: To assess the anxiolytic-like effects of Cyamemazine in mice.

-

Apparatus: A plus-shaped maze elevated above the floor, consisting of two open arms and two enclosed arms.

-

Procedure:

-

Acclimatization: Mice are habituated to the testing room for at least one hour before the experiment.

-

Drug Administration: Cyamemazine or vehicle is administered to the mice (e.g., intraperitoneally) at specified doses and for a designated duration (acute or chronic).

-

Testing: Each mouse is placed at the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).

-

Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using an automated tracking system.

-

Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic-like effect. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the different treatment groups.[2][3]

-

Clinical Studies

Efficacy in Benzodiazepine Withdrawal

A double-blind, comparative study investigated the efficacy of Cyamemazine versus bromazepam in managing benzodiazepine withdrawal syndrome.

| Outcome | Cyamemazine Group (n=84) | Bromazepam Group (n=84) |

| Successful Withdrawal (6 months) | 66.7% (56 patients) | 65.5% (55 patients) |

| Patients with Adverse Events | 28 | 18 |

Table 3: Efficacy of Cyamemazine in Benzodiazepine Withdrawal

Note: Specific quantitative data from clinical trials of Cyamemazine for schizophrenia (PANSS scores) and anxiety (HAM-A scores) were not available in the public domain search results.

Clinical Trial Methodology: Positron Emission Tomography (PET) for Receptor Occupancy

-

Objective: To determine the in vivo occupancy of dopamine D2 and serotonin 5-HT2A receptors by Cyamemazine in patients.[4][5][6]

-

Methodology:

-

Participant Selection: Patients with a diagnosis of schizophrenia are recruited for the study.

-

Radiotracer Administration: Participants receive an intravenous injection of a specific radiotracer, such as [11C]raclopride for D2 receptors or [18F]altanserin for 5-HT2A receptors.

-

PET Imaging: PET scans are acquired to measure the baseline binding of the radiotracer to the target receptors in the brain.

-

Cyamemazine Administration: Participants are treated with Cyamemazine at clinically relevant doses.

-

Follow-up PET Imaging: After a period of Cyamemazine treatment, a second PET scan is performed with the same radiotracer to measure receptor occupancy.

-

Data Analysis: The reduction in radiotracer binding after Cyamemazine treatment is used to calculate the percentage of receptor occupancy. This data helps to establish the relationship between Cyamemazine dose, plasma concentration, and target engagement in the brain.

-

Signaling Pathways

Cyamemazine exerts its therapeutic effects by antagonizing key neurotransmitter receptors, thereby modulating downstream signaling cascades.

Dopamine D2 Receptor Antagonism

References

- 1. Affinity of cyamemazine, an anxiolytic antipsychotic drug, for human recombinant dopamine vs. serotonin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyamemazine as an anxiolytic drug on the elevated plus maze and light/dark paradigm in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potential role of cortical 5-HT(2A) receptors in the anxiolytic action of cyamemazine in benzodiazepine withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Active cyamemazine metabolites in patients treated with cyamemazine (Tercian®): influence on cerebral dopamine D2 and serotonin 5-HT (2A) receptor occupancy as measured by positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Active cyamemazine metabolites in patients treated with cyamemazine (Tercian®): influence on cerebral dopamine D2 and serotonin 5-HT2A receptor occupancy as measured by positron emission tomography (PET) | Semantic Scholar [semanticscholar.org]

A Technical Guide to Cyamemazine-d6 for Clinical Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Cyamemazine-d6 as an internal standard for the quantitative analysis of cyamemazine in clinical and forensic settings using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the core principles, experimental protocols, and data presentation pertinent to the application of this deuterated analog in bioanalysis.

Introduction to Cyamemazine and the Role of this compound

Cyamemazine is a typical antipsychotic of the phenothiazine class, primarily utilized for the treatment of schizophrenia and anxiety associated with psychosis.[1] It exerts its therapeutic effects through antagonism of various neurotransmitter receptors, including dopamine (D2), serotonin (5-HT2A, 5-HT2C, 5-HT3, 5-HT7), histamine (H1), and alpha-adrenergic receptors.[1][2] This complex pharmacological profile contributes to its antipsychotic, anxiolytic, and sedative properties.[2]

In the realm of clinical mass spectrometry, particularly for therapeutic drug monitoring (TDM) and pharmacokinetic studies, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification. This compound is the deuterium-labeled analog of cyamemazine and serves as an ideal internal standard for this purpose.[3][4][5] The incorporation of deuterium atoms results in a compound that is chemically identical to cyamemazine but has a higher molecular weight. This mass difference allows for its differentiation from the unlabeled drug by the mass spectrometer, while its similar physicochemical properties ensure it behaves almost identically during sample preparation and chromatographic separation.[3]

Key Properties of Cyamemazine and this compound:

| Property | Cyamemazine | This compound |

| Molecular Formula | C₁₉H₂₁N₃S | C₁₉H₁₅D₆N₃S |

| Molecular Weight | 323.46 g/mol | 329.50 g/mol |

| CAS Number | 3546-03-0 | 1216608-24-0 |

Mechanism of Action: Signaling Pathways

Cyamemazine's therapeutic effects are attributed to its interaction with multiple receptor systems in the central nervous system. A simplified representation of its primary antagonistic actions is depicted below.

Experimental Protocols for Clinical Mass Spectrometry

The quantification of cyamemazine in biological matrices such as plasma or serum typically involves sample preparation, liquid chromatographic separation, and detection by tandem mass spectrometry. The following sections detail a general workflow and specific parameters that can be adapted for this analysis.

Sample Preparation

The goal of sample preparation is to extract cyamemazine and this compound from the biological matrix and remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Example Protein Precipitation Protocol:

-

To 100 µL of plasma or serum sample, add a known concentration of this compound internal standard.

-

Add 300 µL of a cold protein precipitating agent (e.g., acetonitrile or methanol).

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution in mobile phase).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Workflow Diagram:

Typical LC-MS/MS Parameters:

The following tables provide a starting point for method development. Parameters should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Typical Value |

| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium formate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | A suitable gradient to separate cyamemazine from matrix components |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 20 µL |

Table 2: Mass Spectrometry Parameters

Based on the structure of cyamemazine and data from similar phenothiazine compounds, the following multiple reaction monitoring (MRM) transitions are proposed. These should be confirmed and optimized experimentally.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Cyamemazine | 324.1 | To be determined | To be optimized |

| This compound | 330.1 | To be determined | To be optimized |

Note: The primary fragmentation is expected to occur at the side chain attached to the phenothiazine ring.

Method Validation

A bioanalytical method for cyamemazine using this compound should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Table 3: Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The range of concentrations over which the method is accurate and precise. | Correlation coefficient (r²) > 0.99 |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Accuracy within ±20%, Precision <20% CV |

| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal value (±20% at LLOQ) |

| Precision | The degree of agreement among multiple measurements of the same sample. | Coefficient of variation (CV) <15% (<20% at LLOQ) |

| Recovery | The efficiency of the extraction process. | Consistent, precise, and reproducible |

| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | Assessed to ensure no significant impact on quantification |

| Stability | The stability of the analyte in the biological matrix under various storage and handling conditions. | Analyte concentration should not change significantly |

Conclusion

This compound is an essential tool for the accurate and reliable quantification of cyamemazine in clinical and forensic samples by LC-MS/MS. Its use as an internal standard corrects for variability during sample processing and analysis, leading to high-quality data for therapeutic drug monitoring, pharmacokinetic studies, and other research applications. The experimental protocols and validation parameters outlined in this guide provide a solid foundation for the development and implementation of a robust bioanalytical method for cyamemazine.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Cyamemazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyamemazine, a phenothiazine antipsychotic, exhibits a unique pharmacological profile that distinguishes it from typical neuroleptics. While traditionally classified as a typical antipsychotic, its potent anxiolytic properties and reduced incidence of extrapyramidal side effects suggest a mechanism of action more aligned with atypical antipsychotics. This guide provides a comprehensive technical overview of Cyamemazine's mechanism of action, focusing on its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.

Introduction

Cyamemazine (also known as cyamepromazine) is a phenothiazine derivative first introduced in clinical practice in France in 1972.[1] It is primarily used in the treatment of schizophrenia, particularly when accompanied by anxiety and depressive symptoms.[1] Its clinical efficacy extends to managing anxiety associated with benzodiazepine withdrawal.[1] This unique therapeutic profile is a direct consequence of its complex interaction with a wide range of neurotransmitter receptors.

Receptor Binding Profile

Cyamemazine's mechanism of action is rooted in its ability to act as an antagonist at multiple G-protein coupled receptors (GPCRs). Its broad pharmacological spectrum is a result of its varying affinities for dopamine, serotonin, histamine, and adrenergic receptors.

Quantitative Binding Affinity Data

The binding affinities of Cyamemazine for various human recombinant receptors have been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the concentration of the drug required to occupy 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Family | Ki (nM) | Reference(s) |

| Serotonin | |||

| 5-HT2A | Serotonin | 1.5 | [2][3][4][5][6] |

| 5-HT2C | Serotonin | 11.8 - 12 | [2][3][4][5][6] |

| 5-HT3 | Serotonin | 75 | [3][4][5][6] |

| 5-HT7 | Serotonin | 22 | [2] |

| Dopamine | |||

| D1 | Dopamine | 3.9 | [7] |

| D2 | Dopamine | 5.8 | [2] |

| D2L | Dopamine | 4.6 | [7] |

| D2S | Dopamine | 3.3 | [7] |

| D3 | Dopamine | 6.2 | [7] |

| D4.2 | Dopamine | 8.5 | [7] |

| D5 | Dopamine | 10.7 | [7] |

| Muscarinic | |||

| M1 | Muscarinic Acetylcholine | 13 | [4] |

| M4 | Muscarinic Acetylcholine | 12 | [4] |

| M5 | Muscarinic Acetylcholine | 35 | [4] |

| M2 | Muscarinic Acetylcholine | 42 | [4] |

| M3 | Muscarinic Acetylcholine | 321 | [4] |

| Other | |||

| α1-adrenergic | Adrenergic | High Affinity | [8] |

| H1 | Histamine | High Affinity | [8] |

Signaling Pathways

As an antagonist, Cyamemazine blocks the downstream signaling initiated by the binding of endogenous ligands to their respective receptors. The primary signaling pathways affected by Cyamemazine are mediated by Gi/o and Gq G-proteins.

Dopamine D2 Receptor (Gi/o-coupled) Pathway

Antagonism of the D2 receptor is a cornerstone of the antipsychotic effects of many neuroleptic drugs. D2 receptors are coupled to inhibitory Gi/o proteins.[9][10] Blockade of this pathway by Cyamemazine in the mesolimbic pathway is thought to reduce the positive symptoms of schizophrenia.

Serotonin 5-HT2A/2C, Histamine H1, and Alpha-1 Adrenergic (Gq-coupled) Pathways

Cyamemazine is a potent antagonist of several Gq-coupled receptors, including the serotonin 5-HT2A and 5-HT2C receptors, histamine H1 receptors, and alpha-1 adrenergic receptors.[1][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26] The antagonism of 5-HT2A receptors is believed to contribute to its atypical antipsychotic profile with a lower risk of extrapyramidal symptoms.[8] Blockade of 5-HT2C receptors is associated with its anxiolytic and antidepressant effects.[15] Antagonism at H1 and alpha-1 adrenergic receptors contributes to its sedative and hypotensive side effects, respectively.[13] The Gq signaling cascade involves the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

Experimental Protocols

The determination of Cyamemazine's binding affinities relies on established in vitro and in vivo techniques.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a drug for a receptor. They involve the use of a radiolabeled ligand that specifically binds to the receptor of interest.

General Protocol for Competitive Radioligand Binding Assay:

-

Membrane Preparation: Membranes from cells (e.g., CHO, HEK293) expressing the recombinant human receptor of interest are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled competitor drug (Cyamemazine).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of Cyamemazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Specific Radioligands Used for Key Receptors:

-

Histamine H1: [3H]-Mepyramine

Functional Assays

Functional assays measure the biological response following receptor activation or blockade. For Gq-coupled receptors, a common assay measures the accumulation of inositol phosphates (IPs) after agonist stimulation. Cyamemazine's antagonist activity at these receptors would be demonstrated by its ability to inhibit agonist-induced IP accumulation.[35]

In Vivo Receptor Occupancy Studies (PET)

Positron Emission Tomography (PET) allows for the in vivo visualization and quantification of receptor occupancy in the human brain. By using radiolabeled ligands that bind to specific receptors (e.g., [11C]raclopride for D2 receptors), researchers can determine the percentage of receptors occupied by a drug like Cyamemazine at therapeutic doses.

Conclusion

The mechanism of action of Cyamemazine is characterized by its multi-receptor antagonism, with a notable high affinity for serotonin 5-HT2A and 5-HT2C receptors, in addition to its dopamine D2 receptor blockade. This complex pharmacological profile, elucidated through a combination of in vitro binding assays, functional studies, and in vivo imaging, explains its clinical utility as an antipsychotic with significant anxiolytic properties and a favorable side-effect profile compared to typical neuroleptics. Further research into the nuanced interplay of its various receptor interactions will continue to refine our understanding of its therapeutic effects and guide the development of future psychotropic medications.

References

- 1. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Affinity of cyamemazine, an anxiolytic antipsychotic drug, for human recombinant dopamine vs. serotonin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyamemazine | 5-HT Receptor | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cyamemazine - MedChem Express [bioscience.co.uk]

- 6. molnova.com:443 [molnova.com:443]

- 7. Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes [scielo.isciii.es]

- 8. Cyamemazine - Wikipedia [en.wikipedia.org]

- 9. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 13. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 14. PathWhiz [pathbank.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ahajournals.org [ahajournals.org]

- 17. LARG links histamine-H1-receptor-activated Gq to Rho-GTPase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Gq/5-HT2c receptor signals activate a local GABAergic inhibitory feedback circuit to modulate serotonergic firing and anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

- 24. Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. msudenver.edu [msudenver.edu]

- 26. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 28. Methodology of 3H-spiperone binding to lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 30. researchgate.net [researchgate.net]

- 31. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pubcompare.ai [pubcompare.ai]

- 33. 5-HT2A receptor antagonist properties of cyamemazine in rat and guinea pig smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. 5-HT3- and 5-HT2C-antagonist properties of cyamemazine: significance for its clinical anxiolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Bioanalysis of Cyamemazine using Cyamemazine-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation of biological matrices for the quantitative analysis of Cyamemazine, utilizing its deuterated analog, Cyamemazine-d6, as an internal standard (IS). The following sections offer a comparative overview of common extraction techniques, comprehensive step-by-step protocols, and visual workflows to guide researchers in selecting and implementing the most suitable method for their bioanalytical needs.

Introduction to Cyamemazine Bioanalysis

Cyamemazine is a typical antipsychotic of the phenothiazine class, primarily used in the treatment of schizophrenia and anxiety. Accurate and reliable quantification of Cyamemazine in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to compensate for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.

Overview of Sample Preparation Techniques

The choice of sample preparation technique is critical for removing interfering endogenous components from the biological matrix and concentrating the analyte of interest. The three most common techniques employed for the bioanalysis of small molecules like Cyamemazine are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of the optimal technique depends on the specific requirements of the assay, including the desired level of cleanliness, sensitivity, throughput, and the nature of the biological matrix.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes key quantitative parameters for the different sample preparation techniques. This data has been compiled from various bioanalytical methods for phenothiazine-class drugs, providing a comparative basis for method selection. It is important to note that specific values for Cyamemazine may vary depending on the exact experimental conditions and the laboratory performing the analysis.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Extraction Recovery (%) | > 90% | 75 - 95% | 85 - 105% |

| Matrix Effect (%) | Moderate to High | Low to Moderate | Low |

| Process Efficiency (%) | ~90% | ~70 - 90% | ~80 - 100% |

| Precision (%RSD) | < 15% | < 10% | < 10% |

| Analysis Time per Sample | ~15 minutes | ~30 minutes | ~25 minutes |

| Cost per Sample | Low | Low to Moderate | High |

| Selectivity | Low | Moderate | High |

| Automation Potential | High | Moderate | High |

Experimental Protocols

The following sections provide detailed, step-by-step protocols for each of the three primary sample preparation techniques.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples, particularly plasma and serum. It is well-suited for high-throughput screening.

Experimental Protocol

Materials:

-

Biological matrix (e.g., human plasma)

-

Cyamemazine and this compound stock solutions

-

Acetonitrile (ACN), ice-cold

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

-

HPLC or UPLC system with mass spectrometric detection (LC-MS/MS)

Procedure:

-

Pipette 100 µL of the biological sample (plasma, serum) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the working solution of this compound (internal standard).

-

Add 300 µL of ice-cold acetonitrile to the sample.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

-

Vortex briefly and inject a suitable aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Protein Precipitation Workflow

Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. This method generally provides cleaner extracts than PPT.

Experimental Protocol

Materials:

-

Biological matrix (e.g., human plasma, urine)

-

Cyamemazine and this compound stock solutions

-

Ammonium hydroxide solution (5%)

-

Extraction solvent (e.g., Ethyl Acetate or a mixture of Diethyl ether/Dichloromethane 70:30 v/v)

-

Microcentrifuge tubes (2.0 mL)

-

Vortex mixer

-

Microcentrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

HPLC or UPLC system with mass spectrometric detection (LC-MS/MS)

Procedure:

-

Pipette 200 µL of the biological sample into a 2.0 mL microcentrifuge tube.

-

Add 20 µL of the working solution of this compound.

-

Add 50 µL of 5% ammonium hydroxide solution to basify the sample (adjust pH > 9).

-

Add 1.0 mL of the extraction solvent.

-

Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4,000 rpm for 10 minutes at room temperature to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and inject an aliquot into the LC-MS/MS system.

Liquid-Liquid Extraction Workflow

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that utilizes a solid sorbent to isolate analytes from a complex matrix. It is capable of producing very clean extracts, which is beneficial for minimizing matrix effects in LC-MS/MS analysis.

Experimental Protocol

Materials:

-

Biological matrix (e.g., human plasma, urine)

-

Cyamemazine and this compound stock solutions

-

SPE cartridges (e.g., C18 or mixed-mode cation exchange)

-

SPE vacuum manifold

-

Methanol (for conditioning)

-

Deionized water (for equilibration)

-

Wash solution (e.g., 5% Methanol in water)

-

Elution solvent (e.g., Methanol with 2% ammonium hydroxide)

-

Evaporation system

-

HPLC or UPLC system with mass spectrometric detection (LC-MS/MS)

Procedure:

-

Conditioning: Pass 1 mL of methanol through the SPE cartridge.

-

Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.

-

Sample Loading:

-

Pre-treat the sample: To 200 µL of plasma/urine, add 20 µL of this compound IS and 200 µL of 4% phosphoric acid. Vortex to mix.

-

Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (e.g., 1-2 mL/min).

-

-

Washing:

-

Pass 1 mL of deionized water through the cartridge to remove salts and other polar interferences.

-

Pass 1 mL of the wash solution (e.g., 5% Methanol in water) to remove less polar interferences.

-

Dry the sorbent bed under full vacuum for 5-10 minutes.

-

-

Elution:

-

Place collection tubes in the manifold.

-

Add 1 mL of the elution solvent (e.g., Methanol with 2% ammonium hydroxide) to the cartridge and allow it to elute the analytes by gravity or with a gentle vacuum.

-

-

Post-Elution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and inject an aliquot into the LC-MS/MS system.

-

Solid-Phase Extraction Workflow

Conclusion

The choice of sample preparation is a critical step in the development of a robust and reliable bioanalytical method for Cyamemazine. Protein precipitation offers a rapid and simple approach, ideal for high-throughput environments, though it may be more susceptible to matrix effects. Liquid-liquid extraction provides a cleaner sample with moderate effort. Solid-phase extraction delivers the cleanest extracts and highest selectivity, minimizing matrix effects, but at a higher cost and complexity. The detailed protocols and workflows provided herein serve as a comprehensive guide for researchers to implement these techniques effectively. It is recommended to perform a thorough method validation for the chosen sample preparation technique to ensure it meets the specific requirements of the intended bioanalytical application.

Application Note: High-Throughput Analysis of Cyamemazine and Cyamemazine-d6 in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antipsychotic drug Cyamemazine and its deuterated internal standard, Cyamemazine-d6, in human plasma. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring high-throughput analysis. The protocol employs a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described method offers excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Cyamemazine is a phenothiazine antipsychotic medication used in the treatment of schizophrenia and anxiety.[1] Accurate measurement of its plasma concentration is crucial for optimizing therapeutic outcomes and minimizing adverse effects. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it corrects for variations in sample processing and instrument response.[2] This application note provides a detailed protocol for the chromatographic separation and quantification of Cyamemazine and this compound in human plasma, designed for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents

-

Cyamemazine analytical standard

-

This compound (Internal Standard, IS)[3]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

Chromatographic and Mass Spectrometric Conditions

The following conditions are based on established methods for similar phenothiazine compounds and serve as a robust starting point for method development and validation.[4]

Table 1: LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | Agilent 1290 UPLC system or equivalent |

| Column | Phenomenex phenyl-hexyl C18 (50.0 × 2.1 mm, 1.7 µm) or equivalent[5] |

| Mobile Phase A | Water with 0.1% Formic Acid and 2 mM Ammonium Formate |

| Mobile Phase B | Methanol with 0.1% Formic Acid and 2 mM Ammonium Formate |

| Gradient | As described in Table 2 |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 35°C |

| MS System | Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transitions | As described in Table 3 |

| Dwell Time | 100 ms |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Collision Gas | Nitrogen |

Table 2: LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.00 | 20 |

| 2.50 | 95 |

| 3.50 | 95 |

| 3.51 | 20 |

| 5.00 | 20 |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

Note: The exact m/z values for the precursor and product ions should be optimized by infusing standard solutions of Cyamemazine and this compound into the mass spectrometer. The following are predicted values based on the molecular weight of Cyamemazine (323.46 g/mol ).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Cyamemazine | 324.2 | To be determined |

| This compound | 330.2 | To be determined |

Sample Preparation Protocol

-

Label 1.5 mL microcentrifuge tubes for standards, quality controls, and unknown samples.

-

Add 50 µL of the working internal standard solution (this compound in methanol) to each tube.

-

Add 100 µL of plasma sample (standard, QC, or unknown) to the respective tubes.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL into the LC-MS/MS system.

Method Validation Summary

The following tables represent typical data obtained during a bioanalytical method validation, following regulatory guidelines.

Table 4: Calibration Curve Performance

| Analyte | Concentration Range (ng/mL) | R² |

| Cyamemazine | 0.5 - 500 | > 0.995 |

Table 5: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |

| Low | 1.5 | < 15 | < 15 | 85 - 115 |

| Medium | 75 | < 15 | < 15 | 85 - 115 |

| High | 400 | < 15 | < 15 | 85 - 115 |

Table 6: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 1.5 | > 80 | 85 - 115 |

| High | 400 | > 80 | 85 - 115 |

Workflow Diagram

Caption: Bioanalytical workflow for Cyamemazine quantification.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of Cyamemazine in human plasma. The use of a deuterated internal standard ensures accuracy and precision, making this method well-suited for demanding research applications. The simple sample preparation protocol and rapid chromatographic runtime allow for the efficient processing of large numbers of samples.

References

- 1. Cyamemazine metabolites: effects on human cardiac ion channels in-vitro and on the QTc interval in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. veeprho.com [veeprho.com]

- 4. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Extraction of Cyamemazine from Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the liquid-liquid extraction (LLE) of Cyamemazine, a phenothiazine antipsychotic, from various biological matrices. The methodologies outlined are intended to facilitate the accurate quantification of Cyamemazine in research, clinical, and forensic settings.

Cyamemazine is a typical antipsychotic of the phenothiazine class, primarily utilized in the treatment of schizophrenia and psychosis-associated anxiety. Monitoring its concentration in biological fluids is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological investigations.

Quantitative Data Summary

The following table summarizes key quantitative parameters from validation studies of analytical methods for Cyamemazine and related phenothiazine compounds. This data is provided for comparative purposes to aid in method selection and validation.

| Analyte | Matrix | Extraction Method | Analytical Method | Recovery (%) | LOD | LOQ | Reference |

| Cyamemazine Tartrate | Bulk Drug/Formulation | - | HPTLC | - | 28.47 ng/spot | 86.29 ng/spot | [1] |

| Cyamemazine Tartrate | Bulk Drug/Formulation | - | RP-HPLC | - | 0.27 µg/mL | 0.80 µg/mL | [2] |

| Alimemazine | Human Plasma | LLE with Ethyl Acetate | LC-MS/MS | 77.77 | - | 20.013 pg/mL | [3][4] |

| Various Antipsychotics | Blood | LLE with 1-Chlorobutane | LC-MS/MS | Varies by analyte | Varies by analyte | Varies by analyte | [5] |

Experimental Protocols

Liquid-Liquid Extraction of Cyamemazine from Urine

This protocol is adapted from a method for the identification and characterization of Cyamemazine and its metabolites in urine.[6]

Materials:

-

Urine sample

-

β-glucuronidase (if analyzing for conjugated metabolites)

-

1-Chlorobutane

-

Nitrogen gas supply

-

Vortex mixer

-

Centrifuge

-

Conical centrifuge tubes

-

Mobile phase for LC-MS analysis

Procedure:

-

(Optional - for conjugated metabolites) To 1 mL of urine in a centrifuge tube, add a sufficient amount of β-glucuronidase and incubate according to the enzyme manufacturer's instructions to perform enzymatic hydrolysis.

-

Add 5 mL of 1-chlorobutane to the urine sample in the centrifuge tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of Cyamemazine into the organic phase.

-

Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (1-chlorobutane) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at room temperature.

-

Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS analysis.

-

Vortex the reconstituted sample for 30 seconds to ensure the analyte is fully dissolved.

-

The sample is now ready for injection into the LC-MS system.

Liquid-Liquid Extraction of Cyamemazine from Blood/Plasma

This protocol is a generalized procedure adapted from methods for the extraction of antipsychotic drugs, including phenothiazines, from blood and plasma.[3][4][5]

Materials:

-

Whole blood or plasma sample

-

Internal Standard (IS) solution (e.g., a deuterated analog of Cyamemazine or another phenothiazine)

-

Alkaline buffer (e.g., Trizma buffer, pH 9-10)

-

Extraction solvent: 1-Chlorobutane or Ethyl Acetate

-

Nitrogen gas supply

-

Vortex mixer

-

Centrifuge

-

Conical centrifuge tubes

-

Reconstitution solvent (compatible with the analytical instrument)

Procedure:

-

Pipette 1 mL of the blood or plasma sample into a clean centrifuge tube.

-

Add a known amount of the Internal Standard solution to the sample.

-

Add 1 mL of alkaline buffer to the sample to adjust the pH. A basic pH ensures that Cyamemazine, a basic drug, is in its non-ionized form, facilitating its extraction into the organic solvent.

-

Vortex the mixture for 30 seconds.

-

Add 5 mL of the extraction solvent (1-chlorobutane or ethyl acetate) to the tube.

-

Vortex the tube vigorously for 5 minutes to allow for the partitioning of Cyamemazine into the organic phase.

-

Centrifuge the mixture at 4000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.

-

Carefully aspirate the upper organic layer and transfer it to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ambient temperature.

-

Reconstitute the residue with a small, precise volume (e.g., 100 µL) of the reconstitution solvent.

-

Vortex briefly to dissolve the extracted analyte.

-

The sample is now ready for chromatographic analysis.

Liquid-Liquid Extraction of Cyamemazine from Tissue Samples

A specific validated protocol for Cyamemazine extraction from tissue was not found in the reviewed literature. The following is a general procedure that can be adapted and validated for specific tissue types.

Materials:

-

Tissue sample (e.g., liver, brain)

-

Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Tissue homogenizer (e.g., Potter-Elvehjem or bead beater)

-

Internal Standard (IS) solution

-

Alkaline buffer (e.g., Trizma buffer, pH 9-10)

-

Extraction solvent: 1-Chlorobutane or a mixture of non-polar solvents

-

Nitrogen gas supply

-

Vortex mixer

-

Centrifuge

-

Conical centrifuge tubes

-

Reconstitution solvent

Procedure:

-

Accurately weigh a portion of the tissue sample (e.g., 1 gram).

-

Add a 3-fold volume of ice-cold homogenization buffer to the tissue.

-

Homogenize the tissue sample until a uniform consistency is achieved.

-

Transfer a known volume (e.g., 1 mL) of the tissue homogenate to a centrifuge tube.

-

Add a known amount of the Internal Standard solution.

-

Add 1 mL of alkaline buffer to the homogenate and vortex briefly.

-

Add 5 mL of the extraction solvent to the tube.

-

Follow steps 6-12 from the Blood/Plasma extraction protocol.

-

Note: This protocol will require thorough validation for each tissue type, including assessment of recovery, matrix effects, and linearity.

Visualizations

Cyamemazine Signaling Pathway

Caption: Cyamemazine's mechanism of action as a receptor antagonist.

Experimental Workflow for Liquid-Liquid Extraction

Caption: Generalized workflow for liquid-liquid extraction of Cyamemazine.

References

- 1. impactfactor.org [impactfactor.org]

- 2. researchgate.net [researchgate.net]

- 3. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and quantification of 30 antipsychotics in blood using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]

Application Notes and Protocols for the Quantification of Cyamemazine and Cyamemazine-d6 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of the antipsychotic drug cyamemazine and its deuterated internal standard, cyamemazine-d6, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a foundational methodology that can be adapted and validated for specific research and development needs.

Introduction

Cyamemazine is a phenothiazine derivative with antipsychotic and anxiolytic properties. Its therapeutic efficacy is attributed to its antagonist activity at dopamine D2, serotonin 5-HT2A, histamine H1, and alpha-adrenergic receptors. Accurate quantification of cyamemazine in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. LC-MS/MS offers high sensitivity and selectivity for the determination of drug concentrations in complex biological fluids.

Quantitative Mass Spectrometry Data

The following tables summarize the proposed Multiple Reaction Monitoring (MRM) transitions for cyamemazine and its deuterated internal standard, this compound. These parameters are essential for setting up the mass spectrometer for selective and sensitive detection.

Table 1: MRM Transitions and Mass Spectrometry Parameters for Cyamemazine

| Parameter | Value |

| Precursor Ion (Q1) | m/z 324.1 |

| Product Ion (Q3) - Quantifier | m/z 100.1 |

| Product Ion (Q3) - Qualifier | m/z 58.1 |

| Dwell Time | 100 ms |

| Collision Energy (CE) for m/z 100.1 | Optimization Required |

| Collision Energy (CE) for m/z 58.1 | Optimization Required |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

Note: The precursor ion corresponds to the protonated molecule [M+H]+. The product ions are based on common fragmentation patterns observed for phenothiazines, representing stable fragments of the molecule. Collision energies should be optimized for the specific instrument used.

Table 2: Proposed MRM Transitions and Mass Spectrometry Parameters for this compound (Internal Standard)

| Parameter | Value |

| Precursor Ion (Q1) | m/z 330.1 |

| Product Ion (Q3) - Quantifier | m/z 106.1 |

| Product Ion (Q3) - Qualifier | m/z 64.1 |

| Dwell Time | 100 ms |

| Collision Energy (CE) for m/z 106.1 | Optimization Required |

| Collision Energy (CE) for m/z 64.1 | Optimization Required |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

Note: The precursor ion for the deuterated internal standard is shifted by +6 Da, corresponding to the six deuterium atoms. The product ions are also expected to show a +6 Da shift if the deuterium labels are on the fragmented portion of the molecule. The proposed transitions are based on this principle and require experimental verification and optimization.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a generic protein precipitation method for the extraction of cyamemazine from plasma or serum samples.

-

Sample Thawing: Thaw frozen plasma or serum samples at room temperature.

-

Aliquoting: Vortex the samples and aliquot 100 µL into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels) to each sample, except for the blank matrix.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex mix the samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography

The following are suggested starting conditions for the chromatographic separation of cyamemazine.

| Parameter | Recommended Condition |

| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Note: The gradient and mobile phase composition should be optimized to achieve good peak shape and separation from matrix components.

Mass Spectrometry

The mass spectrometer should be operated in positive ion mode with the MRM transitions specified in Tables 1 and 2.

| Parameter | Recommended Setting |

| Ion Source | Electrospray Ionization (ESI) |

| Ionization Mode | Positive |

| Capillary Voltage | Optimization Required (typically 3-5 kV) |

| Source Temperature | Optimization Required (e.g., 150°C) |

| Desolvation Gas Temperature | Optimization Required (e.g., 400°C) |

| Desolvation Gas Flow | Optimization Required |

| Collision Gas | Argon |

Visualizations

Cyamemazine Signaling Pathway

The following diagram illustrates the primary mechanism of action of cyamemazine, which involves the antagonism of several key neurotransmitter receptors in the central nervous system.

Caption: Cyamemazine's multifaceted receptor antagonism.

Experimental Workflow for Cyamemazine Quantification

The diagram below outlines the logical steps involved in the quantification of cyamemazine from biological samples using LC-MS/MS.

Caption: Bioanalytical workflow for cyamemazine.

Troubleshooting & Optimization

Overcoming matrix effects in Cyamemazine analysis with Cyamemazine-d6

Technical Support Center: Cyamemazine Analysis

Welcome to the technical support center for Cyamemazine analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects using Cyamemazine-d6 as an internal standard.

Frequently Asked Questions (FAQs)

Understanding Matrix Effects

Q1: What are matrix effects and why are they a concern in the analysis of Cyamemazine?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (Cyamemazine). In biological samples like plasma, serum, or urine, this includes proteins, salts, lipids, and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of Cyamemazine in the mass spectrometer's ion source, either suppressing or enhancing its signal.[1][2] This interference can lead to inaccurate and irreproducible quantification, compromising the reliability of study data.[2]

Q2: What are the common signs of significant matrix effects in my Cyamemazine analysis?

A2: Common indicators of matrix effects include:

-

Poor reproducibility between replicate injections of the same sample.

-

Inaccurate results for quality control (QC) samples.

-

Significant differences in analyte response when comparing standards prepared in a pure solvent versus those prepared in the biological matrix.[1]

-

Drifting signal intensity or retention times over an analytical run.[3]

-

Ion suppression or enhancement, which is observable using post-column infusion experiments.[4][5]

The Role of this compound

Q3: How does using this compound help in overcoming matrix effects?

A3: this compound is a stable isotope-labeled (SIL) version of Cyamemazine, where six hydrogen atoms are replaced with deuterium.[6][7] It is an ideal internal standard because it has nearly identical chemical and physical properties to Cyamemazine.[8] This means it experiences the same losses during sample preparation and the same degree of ionization suppression or enhancement during MS analysis.[8] By calculating the ratio of the Cyamemazine signal to the this compound signal, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[9]

Q4: Is this compound a guaranteed solution for eliminating all matrix-related issues?

A4: While highly effective, this compound may not solve every issue. A phenomenon known as the "deuterium isotope effect" can sometimes cause the deuterated standard to elute slightly earlier or later than the non-labeled analyte from the LC column.[8] If this separation occurs in a region of the chromatogram where the matrix effect is rapidly changing, the analyte and the internal standard will experience different degrees of ion suppression, leading to inaccurate results.[8][10] Therefore, chromatographic conditions must be optimized to ensure co-elution.

Troubleshooting Guide

Chromatographic & Signal Issues

Q5: I am observing poor peak shape and resolution for Cyamemazine and this compound. What should I do?

A5: Poor peak shape can result from several factors. Follow these troubleshooting steps:

-

Check Mobile Phase: Ensure the pH and composition of your mobile phase are correct and freshly prepared. For phenothiazines like Cyamemazine, an acidic mobile phase is often used to ensure protonation for positive ion mode detection.[11]

-

Column Health: The column may be degraded or contaminated. Try flushing the column or replacing it if performance does not improve.

-

Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[12]

Q6: My Cyamemazine signal is heavily suppressed. How can I identify the cause and mitigate it?

A6: Significant ion suppression is a classic matrix effect.

-

Improve Sample Preparation: Your current sample cleanup may be insufficient. Techniques like solid-phase extraction (SPE) are more effective at removing interfering matrix components (e.g., phospholipids) than simple protein precipitation.[11]

-

Adjust Chromatography: Modify the LC gradient to better separate Cyamemazine from the interfering components. Often, interferences elute early in the run, so increasing the initial aqueous portion of the gradient can help.[1]

-

Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening the suppression effect.[4] This is only feasible if the resulting Cyamemazine concentration is still above the lower limit of quantification (LLOQ).[4]

Q7: The retention times for Cyamemazine and this compound are different. Why is this happening and how can I fix it?

A7: This is likely the deuterium isotope effect.[8] While usually minimal, it can be problematic.

-

Optimize Chromatography: Adjusting the mobile phase composition or temperature can help minimize the separation.

-

Evaluate Impact: If a small separation exists, it is critical to assess whether it impacts quantification. This can be done by performing a matrix effect evaluation across different lots of the biological matrix to ensure the analyte-to-internal standard ratio remains constant.[10]